2-Methyl-6-methoxypyridine-3-boronic acid
Overview
Description
2-Methyl-6-methoxypyridine-3-boronic acid (MMPB) is a chemical compound that has been studied for its various applications in the field of scientific research for the past few decades. It is a boronic acid derivative of 2-methyl-6-methoxypyridine and is used as a reagent in chemical synthesis. MMPB is also used in biochemistry and physiology as a tool for studying and manipulating the behavior of proteins and other biomolecules.
Scientific Research Applications
Supramolecular Structure Studies
- Reversible Formation of a Planar Chiral Ferrocenylboroxine and Its Supramolecular Structure : The boronic acid was used to obtain enantiomerically pure boroxine, which was analyzed using various spectroscopic techniques. This study reveals the molecule's potential in understanding supramolecular structures and redox processes (Thilagar et al., 2011).
Biochemical Receptor Antagonism
- Nonpeptide Alphavbeta3 Antagonists : This paper discusses a compound identified as a potent antagonist of the alpha(v)beta(3) receptor. The study's focus is on the compound's efficacy in bone turnover models, suggesting its potential in treating conditions like osteoporosis (Hutchinson et al., 2003).
Neuroleptic Agent Development
- Potential Neuroleptic Agents : This research explores the synthesis and antidopaminergic properties of substituted 6-methoxysalicylamides, derived from similar chemical structures, for potential use as neuroleptic agents (de Paulis et al., 1985).
Analytical Chemistry
- The Identification of Naturally Occurring Cinnamic Acid Derivatives : This paper describes the use of boronic acid derivatives in the demethylation and deesterification of naturally occurring methoxy and hydroxy cinnamic acid derivatives, highlighting its role in analytical chemistry (Bourne et al., 1963).
Electroorganic Synthesis
- Electrochemical Oxidation of 3-Methylpyridine at a Boron-Doped Diamond Electrode : The study focuses on the electrochemical oxidation of 3-methylpyridine, demonstrating the compound's potential in electroorganic synthesis and wastewater treatment (Iniesta et al., 2001).
Glucose Recognition
- Rhenium Bipyridine Complexes for the Recognition of Glucose : This paper explores the fluorescence behavior of Re complexes with appended boronic acid groups, specifically in the context of glucose recognition, indicating applications in biosensing and diagnostics (Cary et al., 2002).
properties
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWIICBKIHZFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376724 | |
Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-methoxypyridine-3-boronic acid | |
CAS RN |
459856-12-3 | |
Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-methoxypyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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